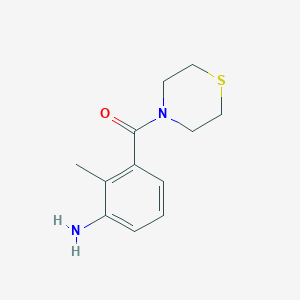

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline

Vue d'ensemble

Description

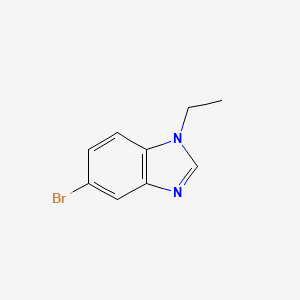

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline, also known as TMCA, is a heterocyclic compound that is part of the family of thiomorpholine compounds. TMCA has a wide range of applications in both scientific research and industrial applications. TMCA is a highly versatile compound that can be used to synthesize various derivatives and has the potential to be used in various drug discovery and development processes.

Applications De Recherche Scientifique

Inhibition of Kinase Activity

One of the significant applications of compounds structurally related to 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline involves the optimization of quinolinecarbonitriles as potent inhibitors of Src kinase activity. This optimization leads to compounds that significantly inhibit Src kinase activity and Src-mediated cell proliferation, contributing to the development of targeted therapies for cancer treatment. The replacement of certain groups in these molecules resulted in enhanced inhibition efficiency, showing the importance of structural modifications for increased biological activity D. Boschelli et al., 2001.

Corrosion Inhibition

Another research area explores the use of thiophene Schiff base compounds, closely related in functionality to the thiomorpholine structure, for the inhibition of mild steel corrosion in acidic solutions. These compounds exhibit efficient corrosion inhibition properties, highlighting their potential in protecting industrial materials. The relationship between the compound's structure and its efficiency as a corrosion inhibitor was analyzed, showing the effectiveness of such molecules in practical applications D. Daoud et al., 2014.

Catalytic Asymmetric Reactions

The catalytic asymmetric Povarov reaction utilizing indole derivatives, including those structurally related to the thiomorpholine compounds, illustrates the potential of these molecules in organic synthesis. This reaction enables the synthesis of chiral tetrahydroquinolines with excellent diastereo- and enantioselectivities, providing a pathway to complex, biologically active molecules W. Dai et al., 2016.

Surface Functionalization and Adsorption

Research on surface functionalized activated carbons derived from date palm leaflets for dye removal from aqueous solutions also highlights an application area for similar compounds. These studies focus on modifying activated carbon surfaces with various groups to enhance their adsorption capabilities, particularly for methylene blue, demonstrating the utility of functionalization in environmental remediation processes E. I. El-Shafey et al., 2016.

Corrosion Inhibition in Seawater

The use of thiomorpholin-4-ylmethyl-phosphonic acid and its derivatives as corrosion inhibitors for carbon steel in natural seawater presents another valuable application. These compounds effectively reduce corrosion rates, showcasing their potential in marine and industrial applications to protect materials against corrosive environments H. Amar et al., 2008.

Propriétés

IUPAC Name |

(3-amino-2-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEIUIICMVGVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(thiomorpholine-4-carbonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)

![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)

![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)

![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)